Kaliumtetrachloropalladat(II)

Übersicht

Beschreibung

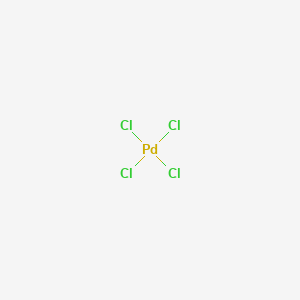

Potassium tetrachloropalladate(II) is a dark brown crystalline solid widely used as a palladium source in various fields such as catalysis, nanomaterial synthesis, and electronics . Its chemical formula is K₂PdCl₄, and it has a molecular weight of 326.43 g/mol . This compound is known for its versatility and effectiveness in numerous chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

Potassium tetrachloropalladate(II) has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Potassium tetrachloropalladate(II) is a dark brown crystalline solid widely used as a Palladium (Pd) source in the field of catalysis, nanomaterial synthesis, and electronics . The primary targets of this compound are organic pollutants and certain biochemical pathways where it acts as a catalyst .

Mode of Action

The compound interacts with its targets by acting as a precursor to synthesize Pd nanoparticles . These nanoparticles then interact with organic pollutants and certain biochemical pathways, facilitating various reactions .

Biochemical Pathways

Potassium tetrachloropalladate(II) is used in the synthesis of semiconducting metal-containing polymers in which the polypyrrole backbone has a conformational energy minimum and is nearly planar . It also reacts with bis (dithiolates) to form metal-bis (dithiolates), which have applications in laser Q-switch materials, optical CD recording media, bar code material, and superconductivity .

Pharmacokinetics

It is known that the compound is soluble in water, methanol, and ethanol , which suggests that it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The action of Potassium tetrachloropalladate(II) results in the formation of Pd nanoparticles that can be used for the catalytic degradation of organic pollutants . It also aids in the formation of Pd-GO electrocatalyst in formic acid and ethanol oxidation . Furthermore, it is used to synthesize Pd–Pt alloy nanocrystals (NCs) with hollow structures by a galvanic replacement method with uniform Pd octahedral and cubic NCs as sacrificial templates .

Action Environment

The action of Potassium tetrachloropalladate(II) can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it is recommended to store the compound at room temperature in a cool and dark place to maintain its stability. It is also important to avoid contact with strong acids and ensure adequate ventilation during its use .

Biochemische Analyse

Biochemical Properties

Potassium Tetrachloropalladate(II) plays a significant role in biochemical reactions. It is used as a precursor to synthesize Pd nanoparticles for catalytic degradation of organic pollutants . It also interacts with the B6 vitamins pyridoxal, pyridoxine, and pyridoxamine in a 1:1 molar ratio .

Cellular Effects

It has been observed that it can influence cell function by participating in the catalytic degradation of organic pollutants .

Molecular Mechanism

The molecular mechanism of Potassium Tetrachloropalladate(II) involves its use as a precursor in the synthesis of Pd nanoparticles. These nanoparticles can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that it is used in the synthesis of semiconducting metal-containing polymers, which suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It is used in the synthesis of Pd nanoparticles, which suggests that it may interact with various enzymes and cofactors .

Transport and Distribution

Given its use in the synthesis of Pd nanoparticles, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of Pd nanoparticles, it may be directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride with potassium chloride in an aqueous solution. The reaction typically occurs under mild conditions, and the product is obtained by crystallization .

Industrial Production Methods: In industrial settings, the production of potassium tetrachloropalladate(II) involves similar methods but on a larger scale. The process ensures high purity and yield, making it suitable for various commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium tetrachloropalladate(II) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to metallic palladium.

Substitution: It participates in ligand exchange reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like phosphines, amines, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state palladium compounds.

Reduction: Metallic palladium.

Substitution: Various palladium complexes depending on the ligands used.

Vergleich Mit ähnlichen Verbindungen

Potassium tetrachloroplatinate(II): Similar in structure but contains platinum instead of palladium.

Sodium tetrachloropalladate(II): Contains sodium instead of potassium.

Uniqueness: Potassium tetrachloropalladate(II) is unique due to its high stability, ease of preparation, and effectiveness in a wide range of catalytic and synthetic applications. Its ability to form various palladium complexes makes it a valuable compound in both research and industrial settings .

Biologische Aktivität

Potassium tetrachloropalladate(II) (K2[PdCl4]), a coordination compound of palladium, has garnered attention for its diverse biological activities, particularly in the fields of catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its cytotoxic effects, catalytic properties, and potential therapeutic applications.

- Molecular Formula : K2[PdCl4]

- Molecular Weight : 326.43 g/mol

- Appearance : Reddish-orange powder

- Solubility : Soluble in water and lower alcohols

Cytotoxicity and Anticancer Potential

Research indicates that potassium tetrachloropalladate(II) exhibits significant cytotoxic properties, particularly against various cancer cell lines. Its mechanism of action is believed to be similar to that of cisplatin, where it induces apoptosis through interaction with cellular components.

Case Studies

- Anticancer Activity : A study demonstrated that potassium tetrachloropalladate(II) can effectively inhibit the proliferation of cancer cells by inducing apoptosis. The compound was shown to interact with DNA, leading to cellular stress and death in malignant cells.

- Mechanism Exploration : The biological activity may stem from the formation of stable complexes with biomolecules, which can disrupt normal cellular functions and promote apoptotic pathways. In vitro experiments have shown that treatment with potassium tetrachloropalladate(II) leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects .

Catalytic Applications

Potassium tetrachloropalladate(II) is widely used as a precursor for synthesizing palladium nanoparticles, which are crucial in various catalytic applications:

- Wastewater Treatment : It serves as a catalyst for degrading organic pollutants, such as dyes and pharmaceuticals, enhancing the efficiency of wastewater treatment processes .

- Fuel Cells : The compound is utilized to develop CO-tolerant catalysts for hydrogen-air fuel cells, improving their efficiency and stability. Research has shown that palladium nanoparticles synthesized from potassium tetrachloropalladate(II) exhibit superior electrocatalytic activity for formic acid and ethanol oxidation .

Table: Summary of Biological Activities

Synthesis and Stability

The synthesis of potassium tetrachloropalladate(II) can be achieved through several methods, including direct reaction between palladium salts and potassium chloride. Its ability to form stable complexes with various ligands has been investigated extensively, providing insights into its potential therapeutic applications .

Safety and Handling

Despite its promising biological activities, potassium tetrachloropalladate(II) should be handled with care due to potential health risks associated with palladium compounds. Proper laboratory safety protocols must be followed to minimize exposure.

Eigenschaften

IUPAC Name |

dipotassium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKLDWLSVFMGL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-98-6 | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.